3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-35-24-17-15-23(16-18-24)31-30(34)29-28(25-9-5-6-10-26(25)36-29)32-27(33)19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-18H,19H2,1H3,(H,31,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETQUIBMGGYRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.
Chemical Structure and Properties
This compound belongs to a class of benzofuran derivatives, characterized by the presence of a biphenyl moiety and an acetamido group. Its molecular formula is , indicating the presence of two nitrogen atoms and three oxygen atoms within its structure.
Anticonvulsant Activity
Research has demonstrated that related compounds, particularly those with similar structural features, exhibit significant anticonvulsant properties. For instance, a study on substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides showed that these compounds could effectively promote sodium channel slow inactivation at low micromolar concentrations, leading to frequency-dependent inhibition of sodium currents . This suggests that the compound may also possess anticonvulsant activity through similar mechanisms.
The proposed mechanism of action for compounds in this class involves modulation of ion channels, specifically sodium channels. By promoting slow inactivation, these compounds can reduce neuronal hyperexcitability, which is a hallmark of seizure activity. The protective indices (PI) observed in animal models indicate that these compounds have favorable therapeutic windows compared to existing antiseizure medications .
Additional Pharmacological Activities
In addition to anticonvulsant effects, there is potential for this compound to influence other biological pathways. Similar benzofuran derivatives have been studied for their roles as positive allosteric modulators of GABA_B receptors, which are crucial for inhibitory neurotransmission in the central nervous system . This suggests that the compound may also enhance GABAergic signaling, contributing to its overall pharmacological profile.
Study 1: Anticonvulsant Efficacy
A study involving several derivatives similar to the compound found that certain substitutions significantly enhanced anticonvulsant efficacy. In rodent models, compounds with polar aprotic substituents exhibited high protective indices against induced seizures, indicating robust anticonvulsant activity .
Study 2: GABA_B Modulation
Another investigation focused on the modulation of GABA_B receptors by structurally related compounds. It was found that these compounds could potentiate GTPγS binding in vitro, suggesting their role as positive allosteric modulators. This activity could provide therapeutic benefits in conditions characterized by reduced inhibitory neurotransmission .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate. |
| Reduction | Addition of hydrogen or removal of oxygen using reducing agents like sodium borohydride. |
| Substitution | Replacement of functional groups via nucleophilic or electrophilic reactions. |
Biology
The compound exhibits notable biological activities , including:
- Antitumor Properties : It has been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Antibacterial Activity : Research indicates that it may possess antibacterial properties, making it a candidate for developing new antibiotics.
- Antiviral Effects : Preliminary studies suggest potential against viral infections, including hepatitis C virus.
Medicine
In medical applications, this compound is being investigated for its therapeutic potential:
- Cancer Treatment : Due to its ability to inhibit tumor growth and modulate apoptosis pathways, it is considered for use as an anticancer agent.
- Infectious Diseases : Its antiviral and antibacterial properties position it as a candidate for treating various infectious diseases.
Case Study 1: Anticancer Activity
A study demonstrated that 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide significantly inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antibacterial Properties
Another investigation highlighted its effectiveness against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Molecular Comparison
Key Findings:
Lipophilicity and Solubility: The biphenyl group in the target compound increases molecular weight (476.53 vs. 380.44 in ) and logP, suggesting reduced aqueous solubility compared to alkyl-substituted analogs. The 4-methoxyphenyl group may mitigate this slightly via polar interactions .
Pharmacological Activity :
- Benzofuran-3-carboxamides with benzoyl/chlorobenzoyl substituents () demonstrated anticancer activity in vitro, attributed to their planar aromatic systems and hydrogen-bonding acetamide groups . The biphenyl group in the target compound may enhance similar mechanisms through extended π-π stacking.
- Thiadiazole-benzofuran hybrids () exhibit distinct activity profiles due to heterocyclic incorporation, underscoring the importance of the 3-position substituent in target engagement .
Synthetic Flexibility: The amino-substituted analog () highlights the versatility of the benzofuran core for further functionalization, such as introducing sulfonamide or acyl groups .
Crystallographic and Physicochemical Data :
- N-(4-Methoxyphenyl)benzenesulfonamide () shares the 4-methoxyphenyl group, which influences crystal packing via hydrogen bonding and van der Waals interactions . This suggests the target compound may exhibit similar solid-state stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
